

# Opigolix (ASP-1707) Development: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opigolix  |           |
| Cat. No.:            | B15570190 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information and addresses potential questions regarding the discontinuation of the clinical development of **Opigolix** (ASP-1707), a former investigational oral gonadotropin-releasing hormone (GnRH) antagonist. The development of **Opigolix** was discontinued by Astellas Pharma in April 2018.[1][2] This resource aims to offer insights into the plausible scientific and clinical factors that may have led to this decision, based on available Phase II clinical trial data.

## **Frequently Asked Questions (FAQs)**

Q1: What was the primary indication for which **Opigolix** was being developed?

A1: **Opigolix** was primarily being investigated for the treatment of endometriosis-associated pelvic pain.[1][3] Additionally, it was evaluated in a Phase IIa clinical trial for the treatment of rheumatoid arthritis in postmenopausal women.[4]

Q2: Was the discontinuation of **Opigolix** development due to a lack of efficacy?

A2: The decision was likely multifactorial and not due to a complete lack of efficacy in endometriosis. The Phase II TERRA study did demonstrate a statistically significant doserelated reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain compared to placebo over 12 weeks.[3] However, the magnitude of the pain reduction, particularly at lower doses, may not have met the threshold for a clinically meaningful



improvement over placebo to warrant progression to Phase III trials, especially considering the competitive landscape. For instance, the mean change from baseline in the numeric rating score (NRS) for overall pelvic pain was -1.56 for placebo, while the 3 mg and 5 mg doses of **Opigolix** resulted in changes of -1.63 and -1.93, respectively.[3]

Furthermore, in a separate Phase IIa study for rheumatoid arthritis, **Opigolix** did not show any clinical benefit.[4] The lack of efficacy in a secondary indication could have contributed to the decision to halt the entire development program.

Q3: Were there significant safety concerns that led to the discontinuation of **Opigolix**?

A3: The available data from the TERRA study in endometriosis pointed to a dose-dependent decrease in bone mineral density (BMD).[3] This is a known class effect of GnRH antagonists due to the suppression of estrogen levels. While the BMD decrease with **Opigolix** was less than that observed with the GnRH agonist leuprorelin, the long-term management of this side effect, potentially requiring add-back therapy, could have been a consideration. A network meta-analysis of oral GnRH antagonists also highlighted that higher doses are associated with a greater impact on BMD.[5] Specific adverse event rates from the TERRA study are not extensively detailed in the primary publication, but hypoestrogenic side effects are a general concern with this class of drugs.

# Troubleshooting and Experimental Design Considerations

Q1: We are designing a preclinical study for a novel GnRH antagonist. What can we learn from the **Opigolix** experience?

A1: The **Opigolix** clinical trial results underscore the importance of demonstrating a robust and clinically meaningful efficacy signal over placebo. It is crucial to carefully select endpoints and have a clear understanding of the minimal clinically important difference. Furthermore, early and thorough assessment of the safety profile, particularly long-term effects like bone mineral density loss, is critical. Developing a strategy to mitigate known class-specific adverse events, such as considering an integrated add-back therapy component in the development plan, could be advantageous.

Q2: How did the patient population in the **Opigolix** trials influence the outcomes?



A2: The TERRA study enrolled women with endometriosis-associated pelvic pain.[3] The heterogeneity of endometriosis and the subjective nature of pain assessment can contribute to a significant placebo response, making it challenging to demonstrate the efficacy of a new treatment. Future trial designs could consider more objective biomarkers of endometriosis activity, if validated, to supplement patient-reported pain scores.

## **Data Summary**

# Table 1: Efficacy of Opigolix in Endometriosis-Associated Overall Pelvic Pain (TERRA Study) - Change from Baseline in Numeric Rating Scale (NRS) at Week 12

| Treatment Group                                    | Mean Change in NRS (95% CI) |
|----------------------------------------------------|-----------------------------|
| Placebo                                            | -1.56 (-1.91, -1.21)        |
| Opigolix 3 mg                                      | -1.63 (-1.99, -1.27)        |
| Opigolix 5 mg                                      | -1.93 (-2.27, -1.60)        |
| Opigolix 10 mg                                     | -2.29 (-2.64, -1.94)        |
| Opigolix 15 mg                                     | -2.13 (-2.47, -1.79)        |
| (Data sourced from the TERRA study publication)[3] |                             |

Table 2: Efficacy of Opigolix in Rheumatoid Arthritis - ACR20 Response Rate at Week 12

| Treatment Group                                                               | ACR20 Response Rate            |
|-------------------------------------------------------------------------------|--------------------------------|
| Placebo                                                                       | Not specified in abstract      |
| Opigolix 30 mg twice daily                                                    | Did not improve response rates |
| (Data sourced from the Phase 2a study publication in rheumatoid arthritis)[4] |                                |

### **Visualizations**



## **Opigolix Mechanism of Action: GnRH Antagonism**



Click to download full resolution via product page

Caption: Mechanism of action of **Opigolix** as a GnRH antagonist.

# Logical Flowchart: Potential Reasons for Opigolix Discontinuation





#### Click to download full resolution via product page

Caption: Inferred logical pathway to the discontinuation of **Opigolix** development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Opigolix Wikipedia [en.wikipedia.org]
- 2. Opigolix Astellas Pharma AdisInsight [adisinsight.springer.com]
- 3. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Opigolix (ASP-1707) Development: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570190#reasons-for-the-discontinuation-of-opigolix-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





